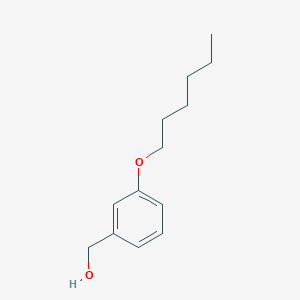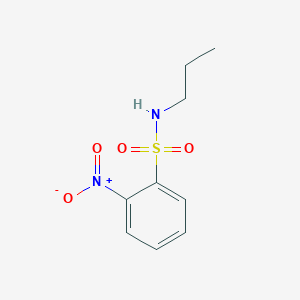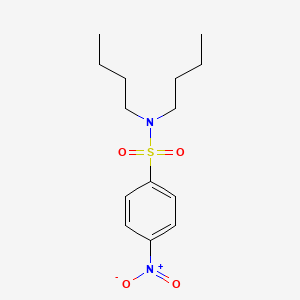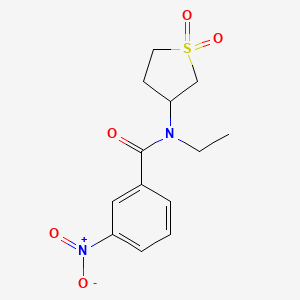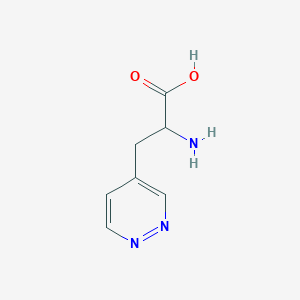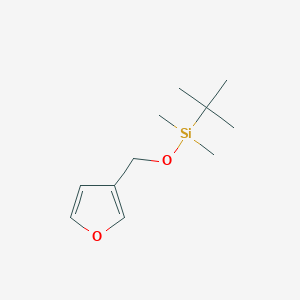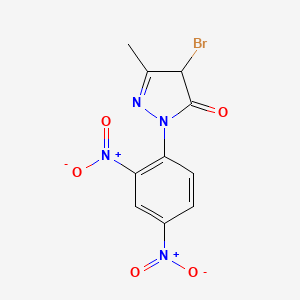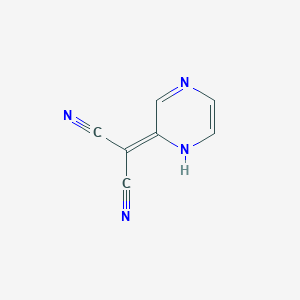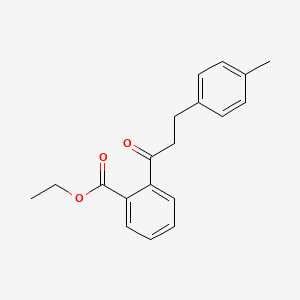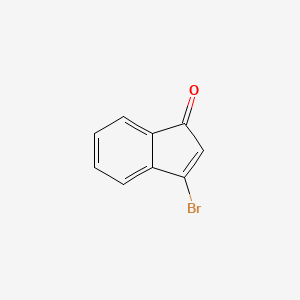
3-Bromo-1H-inden-1-one
Descripción general
Descripción
“3-Bromo-1H-inden-1-one” is a chemical compound with the molecular formula C9H7BrO. It has an average mass of 211.055 Da and a monoisotopic mass of 209.968018 Da . It is also known by other names such as “3-Bromo-1-indanone”, “3-Bromo-2,3-dihydro-1H-inden-1-one”, and "3-Bromo-2,3-dihydro-1-oxo-1H-indene" .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-inden-1-one” can be analyzed using its molecular formula C9H7BrO. It consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“3-Bromo-1H-inden-1-one” has a density of 1.6±0.1 g/cm³, a boiling point of 271.3±39.0 °C at 760 mmHg, and a flash point of 97.2±14.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds . Its ACD/LogP value is 2.37 .
Aplicaciones Científicas De Investigación
Generation and Trapping of Isoindenones
- Isoindenones (inden-2-ones) and their derivatives, including those related to 3-Bromo-1H-inden-1-one, are efficiently generated and trapped in both intra- and inter-molecular additions. These compounds are significant in organic synthesis due to their ability to undergo exo-addition of the tether, contrasting with intermolecular additions and intramolecular additions to 2-benzopyran-3-ones (Jones & Ryder, 1997).
Synthesis of Indenyl Molybdenum and Tungsten Compounds
- 1-Bromo-1H-indene, a related compound, is used in the oxidative addition to synthesize indenyl compounds like [IndMo(CO)3Br] and [IndW(CO)3Br]. These compounds are characterized using spectroscopic methods and are important in inorganic and organometallic chemistry (Honzíček, Mukhopadhyay & Romão, 2010).
Building Block in Organic Synthesis
- 1-Bromo-3-buten-2-one, a derivative, is explored as a building block in organic synthesis. Its reduction, reaction with primary amines, and reaction with activated methylene compounds demonstrate its versatility in forming various organic structures (Westerlund, Gras & Carlson, 2001).
Superacid-Promoted Synthesis of CF3-Indenes
- The reactions of brominated CF3-enones, including 3-bromo derivatives, with superacids form cationic species that cyclize to give bromoindenols and 1-CF3-substituted indenes. These reactions are crucial in the development of highly electrophilic trifluoromethylated compounds (Iakovenko et al., 2017).
Synthesis of Diverse Indene Derivatives
- The synthesis of 1H-indene derivatives via thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones highlights the role of these compounds in creating functionalized indenes under catalyst-free conditions (Magar & Lee, 2013).
Spectral Characterization and Crystal Analysis
- The synthesis and characterization of bromo derivatives of 2-acetyl-1-naphthol, including structural analysis through X-ray crystallography, show the significance of these compounds in understanding molecular structures and interactions (Patil, Pathan & Zangade, 2021).
Pd-Catalyzed Autotandem Reactions
- The synthesis of 1,1-disubstituted indenes through Pd-catalyzed reactions demonstrates the importance of these compounds in complex organic syntheses and material science (Barroso et al., 2017).
Direcciones Futuras
While specific future directions for “3-Bromo-1H-inden-1-one” are not mentioned in the available literature, indene derivatives have been the subject of extensive research due to their wide range of biological activities . This suggests that “3-Bromo-1H-inden-1-one” and similar compounds may have potential applications in various fields, including medicine and agriculture .
Propiedades
IUPAC Name |
3-bromoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUSKSQUOPDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463362 | |
| Record name | 3-bromoindenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90271-93-5 | |
| Record name | 3-bromoindenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





